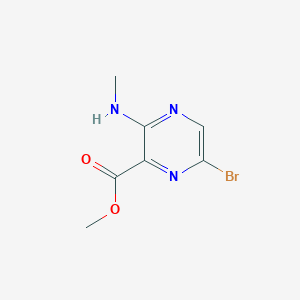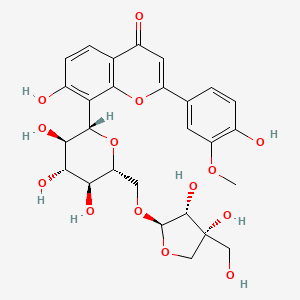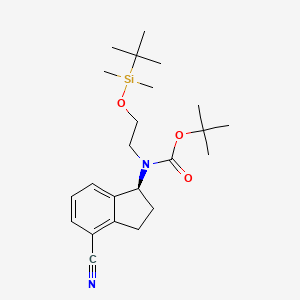
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Übersicht
Beschreibung
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (MBPC) is a chemical compound belonging to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. MBPC is a colorless solid that is insoluble in water but soluble in various organic solvents. It has been studied extensively in recent years due to its potential applications in various scientific research fields. In
Wissenschaftliche Forschungsanwendungen
Bronchodilator Development
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate has been researched for its potential as a bronchodilator. A study by Bonnet et al. (1998) reported the development of 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile, SCA40, as a potent bronchodilator. The chemical synthesis involved condensation and electrophilic substitutions, indicating its role in medicinal chemistry for respiratory disorders (Bonnet et al., 1998).
Synthesis of Novel Heterocycles
Research on the synthesis of novel heterocycles has involved this compound. El‐Dean et al. (2018) synthesized a series of novel compounds by reacting with α-halocarbonyl compounds. The study highlighted its application in the creation of new molecules for potential pharmacological activities (El‐Dean et al., 2018).
Antimycobacterial and Antifungal Applications
This compound has been explored for its potential in antimycobacterial and antifungal treatments. Doležal et al. (2006) investigated the synthesis and biological evaluation of substituted pyrazinecarboxamides, demonstrating activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2006).
Antitumor Activity
The compound has been studied for its antitumor properties. Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their effects on human tumor cells, showing selective antitumor activity without significant toxicity in non-tumor cells (Rodrigues et al., 2021).
Environmental Biodegradation
The biodegradation of this compound has been a subject of environmental studies. Rajini et al. (2010) isolated a bacterium capable of degrading pyrazine-2-carboxylate, indicating potential environmental applications in bioremediation (Rajini et al., 2010).
Antimicrobial Research
The compound's utility extends to antimicrobial research. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and demonstrated promising antimicrobial activity, signifying its relevance in combating microbial infections (Jyothi & Madhavi, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate is a pyrazine derivative that has been identified as an inhibitor of the Axl and C-Met receptor enzymes . These enzymes play crucial roles in various cellular processes, including cell growth, survival, and migration.
Pharmacokinetics
Its physical properties such as boiling point (3122±420C at 760 mmHg) and melting point (1815-1835C) can influence its bioavailability and pharmacokinetics.
Eigenschaften
IUPAC Name |
methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-6-5(7(12)13-2)11-4(8)3-10-6/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSTTVEIRVEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220469 | |
| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13457-23-3 | |
| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[(2R,3S,4R,5R,6R)-5-ethyl-6-[(2R,3R,4S,6R)-6-[(2R,3R,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B3027507.png)


![tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B3027513.png)



![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)




